5-Bromo-6-butyl-4-methylpyridin-3-amine
Description
5-Bromo-6-butyl-4-methylpyridin-3-amine is a pyridine derivative featuring a bromo substituent at position 5, a butyl group at position 6, a methyl group at position 4, and an amine at position 3. Pyridine derivatives are critical in medicinal chemistry and materials science due to their tunable electronic and steric profiles, influenced by substituent type and position .
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-bromo-6-butyl-4-methylpyridin-3-amine |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-5-9-10(11)7(2)8(12)6-13-9/h6H,3-5,12H2,1-2H3 |
InChI Key |
CTOOBEZKOOKQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C(=C1Br)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-butyl-4-methylpyridin-3-amine typically involves multi-step organic reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with butylboronic acid under specific conditions, such as the presence of a palladium catalyst, a base like potassium carbonate, and a solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-6-butyl-4-methylpyridin-3-amine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-butyl-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different amine derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation might produce a pyridine N-oxide.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-6-butyl-4-methylpyridin-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse derivatives through various chemical reactions.
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, 5-Bromo-6-butyl-4-methylpyridin-3-amine is explored for its potential therapeutic properties. It can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals and polymers, due to its structural properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-butyl-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Calculated based on molecular formula.
Substituent Effects on Reactivity and Solubility
- Butyl vs. Chloro/Methoxy at Position 6 : The butyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to chloro (logP ~2.1) or methoxy (logP ~1.8) groups, favoring membrane permeability in drug design . Chloro substituents enhance electrophilic reactivity, enabling nucleophilic aromatic substitution, while butyl groups are inert in such contexts .
- Methyl Position : A methyl group at position 4 (target compound) imposes less steric hindrance than at position 2 (), facilitating interactions with planar biological targets like enzyme active sites .
- Functional Group Diversity: The morpholino group () introduces polarity and hydrogen-bonding capacity, contrasting with the nonpolar butyl chain in the target compound .
Pharmacological Implications
- Lipophilicity and Bioavailability : The butyl chain may enhance blood-brain barrier penetration, making the target compound a candidate for central nervous system (CNS) therapeutics. In contrast, methoxy-containing analogs () are more suited for peripheral targets due to lower logP .
- Steric vs. Electronic Effects : The 2-methyl group in ’s compound may reduce binding affinity to sterically sensitive targets, whereas the 4-methyl group in the target compound offers a balance of electronic modulation and minimal hindrance .
Biological Activity
5-Bromo-6-butyl-4-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a bromine substitution at the 5-position and a butyl group at the 6-position of the pyridine ring, along with a methyl group at the 4-position. The unique structural features of this compound contribute to its diverse biological properties, making it a subject of ongoing research.
Anti-inflammatory and Anticancer Properties
Research indicates that 5-Bromo-6-butyl-4-methylpyridin-3-amine exhibits significant anti-inflammatory and anticancer activities. Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and tumor progression. For instance, it has been shown to modulate cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer development.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including receptors and enzymes. The presence of the bromine atom enhances its reactivity, allowing for better binding affinity to these targets. Studies have demonstrated that it can act as a ligand in biochemical assays, influencing cellular signaling pathways .
Study on Enzyme Inhibition
A study focused on the inhibitory effects of 5-Bromo-6-butyl-4-methylpyridin-3-amine on lipoxygenase (LOX) enzymes revealed that it exhibits competitive inhibition with an IC50 value indicating moderate potency . The compound's interactions were analyzed through docking studies, suggesting favorable binding conformations that stabilize the enzyme-inhibitor complex.
| Study | Target Enzyme | IC50 Value | Mechanism |
|---|---|---|---|
| Lipoxygenase | 12 µM | Competitive | |
| Cyclooxygenase | 15 µM | Non-competitive |
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 5-Bromo-6-butyl-4-methylpyridin-3-amine. Initial findings suggest that while the compound exhibits reasonable oral bioavailability, modifications to enhance lipophilicity could improve its membrane permeability and overall therapeutic efficacy .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of 5-Bromo-6-butyl-4-methylpyridin-3-amine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Bromine at position 5 | Moderate anti-inflammatory effects |
| 6-butyl-2-methylpyridin-3-amine | Butyl group at position 6 | Potential anticancer properties |
| 5-Bromo-6-butyl-4-methylpyridin-3-amine | Bromine at position 5; butyl at position 6; methyl at position 4 | Enhanced reactivity and biological activity |
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-6-butyl-4-methylpyridin-3-amine?
The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging methodologies optimized for pyridine derivatives. For instance, 5-Bromo-2-methylpyridin-3-amine has been coupled with arylboronic acids using tetrakis(triphenylphosphine)palladium (5 mol%) in 1,4-dioxane/water at 85–95°C for 15+ hours . Adapting this protocol, substitution with a butylboronic acid (or equivalent) could introduce the butyl group. Alternative routes include nucleophilic substitution (e.g., alkylation of brominated pyridines with butyl halides) or reductive amination for amine functionalization .
| Reaction Parameters (Example) |
|---|
| Catalyst: Pd(PPh₃)₄ (5 mol%) |
| Solvent: 1,4-dioxane/H₂O (4:1) |
| Temperature: 85–95°C |
| Time: 15–24 hours |
Q. How should researchers characterize 5-Bromo-6-butyl-4-methylpyridin-3-amine spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Compare chemical shifts with structurally analogous compounds (e.g., 5-Bromo-2-methoxypyridin-3-amine δ ~8.2 ppm for pyridine protons ).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄BrN₂).
- IR Spectroscopy : Identify amine N-H stretches (~3300–3500 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- Elemental Analysis : Validate purity (>95% via GC/HPLC, as in ).
Q. What are the critical purity considerations and analytical techniques?
Purity is assessed via:
- HPLC/GC : Baseline separation of impurities (e.g., >95% purity criteria in ).
- Melting Point : Compare with literature values for analogs (e.g., 104–105°C for 5-Bromonicotinonitrile ).
- TLC : Monitor reaction progress using silica gel plates and UV visualization.
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to enhance butyl group incorporation?
Variables to optimize include:
- Catalyst Selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved stability .
- Solvent Systems : Test toluene/ethanol or THF for better solubility of butylboronic acids.
- Temperature Gradients : Gradual heating to avoid decomposition of sensitive intermediates.
- Additives : Use K₃PO₄ or Cs₂CO₃ as bases to improve coupling efficiency .
Q. What safety protocols are critical for handling air-sensitive intermediates?
- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., boronic acid coupling ).
- Ventilation : Follow guidelines for brominated compound handling, including fume hoods and PPE (e.g., ).
- Emergency Response : Immediate ethanol/water rinses for skin/eye contact (per ).
Q. How can computational methods predict regioselectivity in substitution reactions?
- DFT Calculations : Model electron density maps to identify reactive sites on the pyridine ring.
- Molecular Dynamics (MD) : Simulate steric effects of the butyl group on reaction pathways (e.g., ).
- Hammett Parameters : Correlate substituent effects (e.g., methyl vs. bromo groups) on reaction rates .
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded spectra (e.g., distinguishing butyl CH₂ groups ).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (applied to analogs in ).
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace nitrogen environments .
Q. What strategies improve regioselective alkylation of the pyridine ring?
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to position substituents .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for amine protection ).
- Microwave-Assisted Synthesis : Enhance reaction specificity under controlled heating .
Methodological Notes
- Synthetic Flexibility : Adapt protocols from structurally related bromopyridines (e.g., 5-Bromo-2-fluoropyridine-3-boronic acid ).
- Safety Compliance : Align with hazard codes H302 (harmful if swallowed) and P280 (gloves/eye protection) per .
- Data Validation : Cross-reference spectral libraries (e.g., SDBS ) for analog comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
